molecular formula C11H14N2O B13815683 2-(Pyridin-3-yl)piperidine-1-carbaldehyde CAS No. 2591-83-5

2-(Pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13815683
CAS No.: 2591-83-5
M. Wt: 190.24 g/mol
InChI Key: HEJKNKZUBYMUCI-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a pyridine ring fused to a piperidine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method is the condensation of 3-pyridinecarboxaldehyde with piperidine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxaldehyde: Similar structure but lacks the piperidine ring.

    Piperidine-1-carbaldehyde: Similar structure but lacks the pyridine ring.

    2-(Pyridin-4-yl)piperidine-1-carbaldehyde: Similar structure with the pyridine ring at a different position.

Uniqueness

2-(Pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2591-83-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-pyridin-3-ylpiperidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h3-4,6,8-9,11H,1-2,5,7H2

InChI Key

HEJKNKZUBYMUCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C=O

Origin of Product

United States

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